Ortho Evra

Catalog No.
S6883157
CAS No.
74183-55-4
M.F
C21H29NO2
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortho Evra

CAS Number

74183-55-4

Product Name

Ortho Evra

IUPAC Name

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ISHXLNHNDMZNMC-VTKCIJPMSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34

Ortho Evra is a transdermal contraceptive patch that delivers a combination of two hormones: norelgestromin and ethinyl estradiol. It is designed to prevent pregnancy by inhibiting ovulation, altering the cervical mucus to hinder sperm passage, and modifying the uterine lining to reduce the likelihood of implantation of a fertilized egg. Each patch contains 6 mg of norelgestromin and 0.75 mg of ethinyl estradiol, with a contact surface area of 20 cm². The patch is made up of three layers: a backing layer for structural support, a middle adhesive layer containing the active hormones, and a release liner that protects the adhesive until application .

  • Norelgestromin can be synthesized from norgestimate through hydrolysis followed by oxidation processes.
  • Ethinyl Estradiol is typically synthesized from estradiol through alkylation reactions that introduce an ethynyl group at the C17 position.

These synthesis methods require careful control of reaction conditions to ensure high yields and purity of the final products .

The biological activity of Ortho Evra is characterized by its hormonal effects on the female reproductive system. Norelgestromin primarily functions as an antagonist to progesterone, while ethinyl estradiol serves as an estrogenic agent. Together, they effectively suppress ovulation and induce changes in cervical mucus and endometrial lining. The pharmacokinetic profile shows that serum concentrations of norelgestromin and ethinyl estradiol are maintained at therapeutic levels throughout the week-long wear period of the patch .

Ortho Evra is primarily used as a contraceptive method for preventing pregnancy. Its transdermal delivery system allows for consistent hormone levels without the need for daily oral administration. Additionally, it may be used for managing menstrual disorders and alleviating symptoms associated with hormonal fluctuations .

Interaction studies have shown that certain medications can affect the efficacy of Ortho Evra. Drugs that induce hepatic enzymes (such as some anticonvulsants and antibiotics) may reduce its effectiveness by increasing the metabolism of norelgestromin and ethinyl estradiol. Conversely, medications that inhibit these enzymes can lead to increased hormone levels, potentially raising the risk of side effects .

Notable Drug Interactions

  • Anticonvulsants (e.g., phenytoin) may decrease effectiveness.
  • Antibiotics (e.g., rifampicin) have been shown to potentially reduce hormone levels.
  • HIV medications may alter pharmacokinetics significantly.

Ortho Evra shares similarities with several other hormonal contraceptives but has unique characteristics due to its transdermal delivery system.

Compound NameDelivery MethodActive IngredientsUnique Features
Ortho EvraTransdermalNorelgestromin, Ethinyl EstradiolPatch form allows for weekly application
NuvaRingVaginalEtonogestrel, Ethinyl EstradiolInserted ring replaced monthly
Combined Oral ContraceptivesOralVarious combinations (e.g., Levonorgestrel + Ethinyl Estradiol)Taken daily; subject to first-pass metabolism
Depo-ProveraInjectionMedroxyprogesterone AcetateLong-acting injectable; given every 3 months
ImplanonImplantEtonogestrelSubdermal implant; effective for 3 years

Ortho Evra's unique transdermal delivery system provides stable hormone levels without daily dosing, making it convenient for users who prefer not to take pills daily .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

327.219829168 g/mol

Monoisotopic Mass

327.219829168 g/mol

Heavy Atom Count

24

UNII

UM2XKY25DH

Drug Indication

Norelgestromin is used for contraception and menopausal hormonal therapy. Norelgestromin may potentially be used in breast cancer treatment due to its inhibitory effect on estrone sulfatase . They convert sulfated steroid precursors to estrogen during pregnancy.

Mechanism of Action

Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors.

Wikipedia

Norelgestromin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 11-23-2023
Goa KL, Warner GT, Easthope SE: Transdermal ethinylestradiol/norelgestromin: a review of its use in hormonal contraception. Treat Endocrinol. 2003;2(3):191-206. [PMID:15966567]
Henzl MR: Norgestimate. From the laboratory to three clinical indications. J Reprod Med. 2001 Jul;46(7):647-61. [PMID:11499185]
Abrams LS, Skee DM, Wong FA, Anderson NJ, Leese PT: Pharmacokinetics of norelgestromin and ethinyl estradiol from two consecutive contraceptive patches. J Clin Pharmacol. 2001 Nov;41(11):1232-7. [PMID:11697756]

Explore Compound Types